REACTION_CXSMILES
|
[Cl:1][C:2]1C=C(Cl)[N:5]=[C:4](N2CCOCC2)[N:3]=1.[NH:15]1[CH2:20][CH2:19]S(=O)(=O)[CH2:17][CH2:16]1.[CH3:23][CH2:24][OH:25].C1COCC1>>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:16]([N:15]2[CH2:23][CH2:24][O:25][CH2:19][CH2:20]2)[CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCS(CC1)(=O)=O
|
Name
|
EtOH THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an off white solid in The reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum over 20 h
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |